n-[2-(3-Hydroxy-phenyl)ethyl]acetamide
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Overview
Description
n-[2-(3-Hydroxy-phenyl)ethyl]acetamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a phenethyl group substituted with a hydroxyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Hydroxy-phenyl)ethyl]acetamide typically involves the reaction of 3-hydroxyphenethylamine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product. The reaction can be represented as follows:
3-Hydroxyphenethylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-[2-(3-Hydroxy-phenyl)ethyl]acetamide can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine, where the acetamide group is converted to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxyphenylacetone or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenethylamine.
Substitution: Formation of 3-chlorophenethylacetamide or 3-bromophenethylacetamide.
Scientific Research Applications
Chemistry: n-[2-(3-Hydroxy-phenyl)ethyl]acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. It may be explored for its analgesic, anti-inflammatory, or neuroprotective effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for chemical modifications that enhance material properties.
Mechanism of Action
The mechanism of action of n-[2-(3-Hydroxy-phenyl)ethyl]acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, while the acetamide group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
n-[2-(3-Methoxy-phenyl)ethyl]acetamide: Similar structure but with a methoxy group instead of a hydroxyl group.
n-[2-(4-Hydroxy-phenyl)ethyl]acetamide: Hydroxyl group at the para position instead of the meta position.
n-[2-(3-Hydroxy-phenyl)ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness: n-[2-(3-Hydroxy-phenyl)ethyl]acetamide is unique due to the presence of the hydroxyl group at the meta position, which can influence its reactivity and interaction with biological targets. The specific positioning of functional groups can affect the compound’s pharmacokinetics and pharmacodynamics, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-6-5-9-3-2-4-10(13)7-9/h2-4,7,13H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKFRSIMSOFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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